N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide is tubulin proteins . Tubulin proteins are essential for the formation of microtubules, which are crucial for cell division and structure.
Mode of Action
This compound interacts with its target by binding to the tubulin proteins . This binding disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .
Biochemical Pathways
The compound’s interaction with tubulin proteins affects the cell division pathway . By disrupting microtubule assembly, it prevents the formation of spindles necessary for chromosome segregation during cell division. This leads to cell cycle arrest at the G2/M phase .
Pharmacokinetics
It is known that benzimidazole derivatives generally have good absorption and distribution profiles .
Result of Action
The result of this compound’s action is cell cycle arrest at the G2/M phase . This can lead to cell death, making the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of many drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide typically involves the reaction of 2-chloromethylbenzimidazole with 3-methoxybenzamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
- N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide
- 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-4-methoxybenzaldehyde
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-12-6-4-5-11(9-12)16(20)17-10-15-18-13-7-2-3-8-14(13)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEBMTFYTVUILJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.